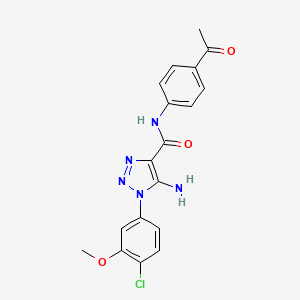![molecular formula C16H18N2O5 B5148048 methyl 4-[4-(methoxycarbonyl)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5148048.png)
methyl 4-[4-(methoxycarbonyl)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of methyl 4-((E)-2-{3-[(3-{(E)-2-[4-(methoxycarbonyl)phenyl]-1-diazenyl}-5,5-dimethyl hexahydro-1-pyrimidinyl)methyl]-5,5- dimethylhexahydro-1- pyrimidinyl}-1- diazenyl) benzoate, a closely related compound, has been achieved through the reaction of formaldehyde and 2,2-dimethyl-1,3-propanediamine with p-methoxycarbonylbenzenediazonium chloride (Moser, Bertolasi, & Vaughan, 2005).
Molecular Structure Analysis
The molecular structure of this compound, determined by single-crystal X-ray diffraction analysis, revealed a complex structure with disorder within a methoxycarbonyl group and significant conjugations within the triazene moieties. The hexahydropyrimidine six-membered rings adopt a chair conformation, and the crystal packing is determined by van der Waals interactions (Moser, Bertolasi, & Vaughan, 2005).
Chemical Reactions and Properties
The reactions of similar pyrimidine derivatives have been extensively studied, showing a range of chemical behaviors and reactivities. For instance, the Hantzsch synthesis approach has been utilized for the creation of various pyrimidine derivatives with notable efficiency and specificity, indicating the versatile chemical reactivity of this class of compounds (Filipan-Litvić et al., 2007).
Physical Properties Analysis
The physical properties of these compounds, such as crystal packing and conformation, are influenced by their molecular structure and intermolecular interactions. The detailed analysis reveals that simple van der Waals interactions play a significant role in determining the crystal structure, reflecting the compound's stability and solid-state behavior (Moser, Bertolasi, & Vaughan, 2005).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are deeply influenced by the molecular structure, as shown by the significant conjugations within the triazene moieties and the chair conformation of the hexahydropyrimidine rings. These structural aspects contribute to the compound's unique chemical behaviors and potential for further chemical modifications (Moser, Bertolasi, & Vaughan, 2005).
Wirkmechanismus
Target of Action
The primary targets of the compound “methyl 4-[4-(methoxycarbonyl)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate” are currently unknown. The compound is a derivative of 4-methoxycarbonylphenylboronic acid , which is commonly used as an intermediate in organic synthesis and pharmaceutical research . .
Mode of Action
As a derivative of 4-methoxycarbonylphenylboronic acid, it may participate in reactions involving boronic acids, such as Suzuki-Miyaura cross-coupling reactions . These reactions are commonly used to form carbon-carbon bonds, which are crucial in the synthesis of many organic compounds .
Biochemical Pathways
Without specific information on the compound’s biological targets, it’s challenging to summarize the affected biochemical pathways. Boronic acid derivatives are known to interact with various biochemical pathways depending on their specific structures and targets .
Pharmacokinetics
The compound’s solubility in methanol suggests that it may have some degree of bioavailability
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of this compound. For instance, the compound is stable under normal temperatures but may decompose under high temperatures or strong acidic conditions
Eigenschaften
IUPAC Name |
methyl 6-(4-methoxycarbonylphenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c1-9-12(15(20)23-4)13(17-16(21)18(9)2)10-5-7-11(8-6-10)14(19)22-3/h5-8,13H,1-4H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJAZBKABNLICD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1C)C2=CC=C(C=C2)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[(4-bromo-2-fluorophenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B5147967.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-fluorophenyl)acetamide](/img/structure/B5147975.png)
![N-[5-(1-{2-[(2,6-difluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B5147985.png)

![5'-fluorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5148000.png)

![N,N'-[oxybis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]diacetamide](/img/structure/B5148030.png)
![5-acetyl-2-{[2-(3-bromophenyl)-2-oxoethyl]thio}-4-(4-ethylphenyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5148035.png)
![17-(3-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5148040.png)
![4-(4-cyclohexyl-1-piperazinyl)-2-methyl[1]benzofuro[3,2-d]pyrimidine](/img/structure/B5148051.png)
![ethyl 4-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5148055.png)
![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-(2-methoxyphenyl)ethanamine](/img/structure/B5148059.png)
![methyl 4-(1,3-benzodioxol-5-ylmethylene)-2-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5148060.png)
![5-{[(2-nitrophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5148065.png)